molecular formula C11H14ClNO2 B173038 Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate CAS No. 100129-72-4

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate

Cat. No. B173038
M. Wt: 227.69 g/mol
InChI Key: VREYIDKIHMOPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is a chemical compound . It is structurally similar to Methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate .


Synthesis Analysis

The synthesis of similar compounds often involves the use of palladium-catalyzed cross-coupling reactions . The exact synthesis process for Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is not available in the search results.


Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate can be represented by the InChI code: 1S/C11H14ClNO2/c1-4-15-11(14)8-5-6-9(7(2)3)13-10(8)12/h5-7H,4H2,1-3H3 . This indicates that the compound has a molecular weight of 227.69 .


Physical And Chemical Properties Analysis

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Functionalized Tetrahydropyridines

Research has shown that ethyl 2-methyl-2,3-butadienoate, related in structure and reactivity to the target compound, acts as a 1,4-dipole synthon undergoing [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This reaction forms ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, highlighting its utility in synthesizing functionalized tetrahydropyridines with potential applications in pharmaceuticals (Zhu, Lan, & Kwon, 2003).

Amplifiers of Phleomycin

Another research avenue involves the synthesis of pyridinylpyrimidines, which through the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate derivatives, yields compounds with activities as amplifiers of phleomycin against Escherichia coli. This application is significant in enhancing the efficacy of antibiotics, showcasing the compound's potential in medical research and drug development (Brown & Cowden, 1982).

Pesticide Synthesis

Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for the synthesis of pesticides such as chlorantraniliprole, illustrates the compound's utility in agricultural chemicals. An expedient route for the synthesis of this pyrazole using 2,3-dichloropyridine as starting material has been described, emphasizing its role in creating more effective pesticides (Ju, 2014).

Reactions with Nucleophiles

Further studies have explored the reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O- and N-nucleophiles. These reactions lead to various derivatives, demonstrating the compound's versatility in synthetic organic chemistry and potential applications in designing novel chemical entities (Gadzhili et al., 2015).

Antioxidant Activity

The compound has also been used to synthesize novel derivatives with remarkable antioxidant activity. For instance, the synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives, which showed significant antioxidant properties, points to its potential in developing new antioxidant agents (Zaki et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-chloro-6-propan-2-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-4-15-11(14)8-5-6-9(7(2)3)13-10(8)12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREYIDKIHMOPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620494
Record name Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate

CAS RN

100129-72-4
Record name Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.